2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)-
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Overview
Description
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group and a methylphenoxy group attached to a propanol backbone. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction can produce secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S) configuration plays a crucial role in its binding affinity and activity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-3-(4-methylphenoxy)-, (2S)-: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-Propanol, 1-amino-3-(3-chlorophenoxy)-, (2S)-: Similar structure but with a chlorine atom instead of a methyl group.
2-Propanol, 1-amino-3-(3-methoxyphenoxy)-, (2S)-: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- lies in its specific stereochemistry and the presence of the methylphenoxy group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
189244-67-5 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S)-1-amino-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3/t9-/m0/s1 |
InChI Key |
NUEKYLDQIOYNLD-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC[C@H](CN)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN)O |
Origin of Product |
United States |
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